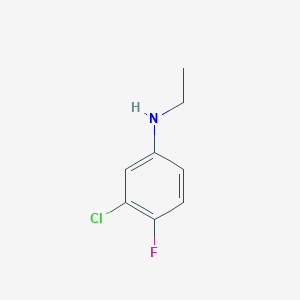

3-chloro-N-ethyl-4-fluoroaniline

Description

Significance of the Aniline (B41778) Moiety in Contemporary Synthetic Chemistry

The aniline moiety, a benzene (B151609) ring attached to an amino group, is a fundamental building block in modern organic chemistry. coherentmarketinsights.comresearchgate.net Its importance is underscored by its presence in a vast array of industrial and pharmaceutical products. In the pharmaceutical industry, aniline and its derivatives are key starting materials for the synthesis of numerous drugs, including analgesics like paracetamol (acetaminophen), as well as various antibiotics, antidepressants, and anti-inflammatory agents. coherentmarketinsights.com The versatility of the aniline structure allows for extensive modifications, enabling chemists to fine-tune the pharmacological properties of molecules. biopartner.co.uk

Beyond pharmaceuticals, the aniline core is integral to the production of dyes, polymers such as polyurethanes, and agrochemicals. coherentmarketinsights.com The reactivity of the amino group and the aromatic ring makes aniline a versatile precursor for a multitude of chemical transformations. chemistrysteps.comlibretexts.org However, the metabolic instability of the aniline moiety can be a concern in drug development, sometimes leading to toxic metabolites. umich.edu This has spurred research into modifications of the aniline structure to enhance safety and efficacy. biopartner.co.uk

Role of Halogen and N-Alkyl Substitutions in Modulating Molecular Properties and Reactivity Profiles

The introduction of halogen atoms and N-alkyl groups to the aniline scaffold significantly alters the molecule's physicochemical properties and reactivity. These substitutions are powerful tools for medicinal chemists to optimize drug candidates.

Halogen Substitution: Halogenation of an aromatic ring can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The nature of the halogen atom is critical; for instance, the carbon-fluorine bond is exceptionally strong, which can enhance the stability of a compound. nih.gov Halogenated anilines are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com For example, 3-chloro-4-fluoroaniline (B193440) is a key intermediate for various antibiotics and herbicides. google.com

N-Alkyl Substitution: The addition of an alkyl group to the nitrogen atom of aniline, known as N-alkylation, is a fundamental reaction in organic synthesis. jocpr.com This modification can impact a compound's solubility, basicity, and ability to interact with biological receptors. N-alkylation is a common strategy in the synthesis of fine chemicals and pharmaceutical intermediates. wikipedia.orgnih.gov The process typically involves reacting an aniline with an alkylating agent. While methods for N-alkylation are well-established, achieving selective mono-alkylation can be challenging, as over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts can occur. jocpr.com

Positioning 3-Chloro-N-ethyl-4-fluoroaniline within the Substituted Aniline Class: Current Research Landscape and Gaps

Synthesis and Properties

This compound is a derivative of the well-documented chemical intermediate, 3-chloro-4-fluoroaniline. Its synthesis would logically proceed through the N-alkylation of 3-chloro-4-fluoroaniline, likely using an ethylating agent such as ethyl halide. While specific synthesis protocols for this exact compound are not extensively detailed in publicly available research literature, the general principles of N-alkylation of anilines are well-understood and suggest this as a viable synthetic route.

The properties of this compound can be inferred from its constituent parts. The presence of the chloro and fluoro groups on the aromatic ring is expected to influence its electronic properties and lipophilicity. The N-ethyl group will affect its basicity and steric profile compared to its primary amine precursor.

Current Research Landscape and Gaps

The current research landscape for this compound appears to be limited, with a notable lack of dedicated studies on its synthesis, properties, and applications. However, its importance as a chemical intermediate is highlighted by its inclusion in patent literature. For instance, patent WO2021028643A1 mentions this compound as a reactant in the synthesis of heterocyclic compounds intended for use in cancer treatment. google.com This indicates its utility in the construction of more complex molecules of pharmaceutical interest.

The primary gap in the current knowledge base is the absence of detailed experimental data and published research focused specifically on this compound. While it is commercially available, its physicochemical properties have not been extensively characterized in the scientific literature. Furthermore, there is a lack of comparative studies to understand how the combination of the 3-chloro, 4-fluoro, and N-ethyl substitutions specifically modulates the reactivity and potential applications of the aniline core compared to other substitution patterns. This represents a significant opportunity for future research to explore the unique properties of this molecule and its potential in areas such as medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-ethyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLNQQYCPBGEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106847-36-3 | |

| Record name | 3-chloro-N-ethyl-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro N Ethyl 4 Fluoroaniline and Its Key Precursors

Direct Synthetic Routes to 3-Chloro-N-ethyl-4-fluoroaniline

The direct synthesis of this compound from its primary aniline (B41778) precursor, 3-chloro-4-fluoroaniline (B193440), can be achieved through several N-ethylation strategies. These methods focus on the formation of a secondary amine by introducing an ethyl group to the nitrogen atom of the aniline.

Strategies for N-Ethylation of 3-Chloro-4-fluoroaniline

The conversion of 3-chloro-4-fluoroaniline to its N-ethylated derivative can be approached through two primary chemical transformations: direct alkylation and reductive amination.

Direct N-alkylation of anilines with alkyl halides is a common method for the synthesis of N-alkylanilines. psu.edu In the case of 3-chloro-4-fluoroaniline, this would involve a reaction with an ethylating agent such as ethyl iodide or ethyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent can be critical, with ionic liquids having been shown to promote the N-alkylation of anilines. psu.edu For instance, the ethylation of aniline with ethyl iodide has been demonstrated to proceed with good selectivity in ionic liquids like [bmim][Tf2N]. psu.edu However, direct alkylation of primary amines can sometimes lead to over-alkylation, producing tertiary amines as byproducts. masterorganicchemistry.com

Recent advancements have also explored the use of transition-metal catalysts for the N-alkylation of amines with alcohols, which presents a greener alternative to alkyl halides. acs.org Iridium and Ruthenium complexes with N-heterocyclic carbene (NHC) ligands have proven to be effective catalysts for such transformations. acs.org These reactions often require a base and elevated temperatures to proceed efficiently. nih.gov

Reductive amination offers a highly versatile and controllable method for the synthesis of secondary amines, effectively avoiding the issue of over-alkylation. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine, 3-chloro-4-fluoroaniline, with an aldehyde, in this case, acetaldehyde (B116499), to form an intermediate imine. The subsequent in-situ reduction of the imine yields the desired secondary amine, this compound.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is less reactive towards carbonyl groups, allowing for the selective reduction of the imine in the presence of the starting aldehyde. masterorganicchemistry.com Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can be added to facilitate the imine formation with less reactive substrates. commonorganicchemistry.com

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. For alkylation reactions, key parameters to consider include the nature of the alkylating agent, the choice of solvent and base, reaction temperature, and the molar ratio of the reactants. For instance, using a more reactive alkylating agent or a higher temperature can increase the reaction rate but may also lead to more side products.

In reductive amination, the choice of reducing agent is critical. The pH of the reaction medium can also play a significant role in imine formation and the stability of the reducing agent. The reaction temperature and time are also important factors to control to ensure complete conversion and minimize byproduct formation.

Synthesis of 3-Chloro-4-fluoroaniline as a Critical Intermediate

The availability of 3-chloro-4-fluoroaniline is paramount for the synthesis of its N-ethylated derivative. This key intermediate is typically prepared through the reduction of a nitroaromatic precursor. google.comgoogle.com

Catalytic Reduction of Nitroaromatic Precursors (e.g., 3-chloro-4-fluoronitrobenzene (B104753) hydrogenation with Pt/C catalyst)

A widely used and efficient method for the synthesis of 3-chloro-4-fluoroaniline is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. google.com This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst. Platinum on carbon (Pt/C) is a commonly employed catalyst for this transformation, offering high activity and selectivity. google.comrsc.org

The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The process parameters, such as temperature and hydrogen pressure, can be adjusted to control the reaction rate and ensure complete conversion. For example, one patented method describes the reaction being carried out at a temperature of 50-100°C and a hydrogen pressure of 0.1-5 MPa, leading to a high yield and purity of the final product. google.com Other catalysts, such as Palladium on carbon (Pd/C), have also been utilized for the hydrogenation of nitro compounds. google.com

Below is a table summarizing findings from different synthetic methods for 3-chloro-4-fluoroaniline:

| Precursor | Catalyst | Reaction Conditions | Yield | Purity | Reference |

| 3-chloro-4-fluoronitrobenzene | 1% Pt/C | 50-100 °C, 0.1-5 MPa H₂ | >94% | >99.5% | google.com |

| 3,4-dichloronitrobenzene (B32671) | Pd-C | Normal temperature | High | High | google.com |

This catalytic reduction method is favored for its high efficiency, clean reaction profile, and the ease of separation of the product from the solid catalyst by filtration. google.com

Halogen Exchange Methodologies (e.g., fluorine displacement from 3,4-dichloronitrobenzene)

A pivotal precursor, 3-chloro-4-fluoronitrobenzene, is commonly synthesized via a halogen exchange reaction, a classic example of nucleophilic aromatic substitution. researchgate.netfrontiersin.org This process involves the displacement of a chlorine atom from 3,4-dichloronitrobenzene with a fluorine atom. prepchem.comgoogle.com The reaction is typically performed using an alkali metal fluoride (B91410), such as potassium fluoride, in a polar aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167) at elevated temperatures. prepchem.comgoogle.com

To enhance the reaction's efficiency, a phase-transfer catalyst may be employed. The use of such catalysts facilitates the transfer of the fluoride ion to the organic phase, where the reaction occurs. The reaction temperature is a critical parameter and is generally maintained between 180°C and 250°C. google.com While effective, this method often requires high temperatures and the use of expensive polar organic solvents, which can present challenges in terms of cost and solvent recovery. google.comgoogle.com

Table 1: Halogen Exchange Reaction Conditions

| Reactant | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3,4-dichloronitrobenzene | Potassium Fluoride | Sulfolane | Methyl-trioctyl-ammonium chloride & AlCl₃ | Not specified | 85 |

| 3,4-dichloronitrobenzene | Potassium Fluoride | Sulfolane | --- | 240 | 68.8 |

Alternative Chemical Reduction Strategies (e.g., metallic iron in acidic media)

The reduction of the nitro group in 3-chloro-4-fluoronitrobenzene to form 3-chloro-4-fluoroaniline is a fundamental transformation in this synthetic sequence. A well-established and industrially scalable method for this reduction is the use of metallic iron in an acidic medium, a process known as the Béchamp reduction. This heterogeneous reaction utilizes iron powder or filings in the presence of an acid like acetic acid or hydrochloric acid.

The reaction is typically carried out in a solvent such as water or a water-ethanol mixture. The iron metal acts as the reducing agent, undergoing oxidation while the nitro group is reduced to an amine. This method is favored for its cost-effectiveness and the ready availability of the reagents. The workup procedure involves the removal of iron and its oxides by filtration, followed by extraction and purification of the resulting aniline derivative.

Table 2: Reduction of 3-chloro-4-fluoronitrobenzene

| Starting Material | Reducing Agent | Conditions | Product |

|---|---|---|---|

| 3-chloro-4-fluoronitrobenzene | Iron/Acetic Acid | Not specified | 3-chloro-4-fluoroaniline |

Green Chemistry Principles in Precursor Synthesis

The integration of green chemistry principles into the synthesis of halogenated anilines is an area of active research, aiming to reduce the environmental footprint of these chemical processes. tandfonline.com

A significant advancement in green chemistry is the development of solvent-free reaction conditions. academie-sciences.fr These methods are particularly advantageous as they eliminate the use of often hazardous and volatile organic solvents, thereby reducing waste and simplifying product purification. ajgreenchem.com For the halogen exchange reaction, performing the synthesis without a solvent is a viable option, especially when coupled with other green techniques. academie-sciences.fr

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comnih.gov By directly and efficiently heating the reactants, microwave irradiation can dramatically reduce reaction times and often leads to higher yields and purer products. ajgreenchem.comnih.gov This technology is applicable to various stages of the synthesis, including the halogen exchange and reduction steps. nih.govchemicalbook.com

Grindstone chemistry, a form of mechanochemistry, offers another solvent-free alternative. This technique involves the grinding of solid reactants together, which can lead to enhanced reactivity and product formation without the need for a bulk solvent.

In instances where catalysts and solvents are indispensable, the implementation of recycling strategies is crucial for a greener process. For example, in halogen exchange reactions that utilize high-boiling point solvents like sulfolane, the solvent can be recovered by distillation and reused in subsequent batches. Similarly, phase-transfer catalysts can often be recovered and recycled, which contributes to both waste reduction and cost savings.

Preparation of Structurally Related N-Ethylated Halogenated Aniline Derivatives (e.g., 5-chloro-N-ethyl-4-fluoro-2-nitroaniline)

The synthesis of structurally related derivatives, such as 5-chloro-N-ethyl-4-fluoro-2-nitroaniline, requires a multi-step synthetic sequence. guidechem.com A common starting material for this process is 3-chloro-4-fluoroaniline.

The synthetic route typically involves:

Nitration: The initial step is the nitration of 3-chloro-4-fluoroaniline to introduce a nitro group onto the aromatic ring, yielding 5-chloro-4-fluoro-2-nitroaniline.

N-Ethylation: Following nitration, the secondary amine is N-ethylated using an appropriate ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base. This step leads to the formation of the final product, 5-chloro-N-ethyl-4-fluoro-2-nitroaniline.

The synthesis of related compounds like 5-chloro-2-nitroaniline (B48662) can be achieved by the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by a high-pressure amination step. google.comgoogle.com

Spectroscopic Characterization and Advanced Structural Analysis of 3 Chloro N Ethyl 4 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework and the connectivity of atoms can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-chloro-N-ethyl-4-fluoroaniline, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the aromatic ring.

The ethyl group (-CH₂CH₃) would present as two distinct multiplets. The methyl (CH₃) protons would likely appear as a triplet, a result of spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would be expected to show as a quartet due to coupling with the methyl protons. The chemical shift of these signals would be influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

The aromatic region of the spectrum would display signals corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (chloro, fluoro, and N-ethylamino groups) dictates the chemical shifts and coupling patterns of these protons. The fluorine and chlorine atoms exert significant electronic effects, influencing the electron density around the ring and thus the resonance frequencies of the attached protons. The relative positions of the substituents lead to a specific splitting pattern, which can be analyzed to confirm the 1,2,4-trisubstituted arrangement.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature two signals in the aliphatic region, corresponding to the methyl (CH₃) and methylene (CH₂) carbons of the ethyl group. The remaining six signals would appear in the aromatic region, representing the carbons of the benzene ring. The chemical shifts of these aromatic carbons are highly sensitive to the attached substituents. The carbon atom bonded to the fluorine (C-4) would exhibit a large C-F coupling constant, a characteristic feature in ¹³C NMR. Similarly, the carbons bonded to the nitrogen (C-1) and chlorine (C-3) would have their chemical shifts significantly influenced by the electronegativity and resonance effects of these atoms.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Aromatic C-F | 150-165 (with large JC-F) |

| Aromatic C-N | 140-150 |

| Aromatic C-Cl | 125-135 |

| Unsubstituted Aromatic C | 110-130 |

| Methylene (-CH₂-) | 35-45 |

| Methyl (-CH₃) | 10-20 |

| Note: This table represents expected ranges and not experimental data. |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. shu.ac.ukresearchgate.net For this compound, the ¹⁹F NMR spectrum would be expected to show a single primary resonance, as there is only one fluorine atom in the molecule.

The chemical shift of this fluorine signal provides information about its electronic environment. The position of the signal is influenced by the other substituents on the aromatic ring, namely the chloro and N-ethylamino groups. Furthermore, the signal may exhibit coupling to the nearby aromatic protons, providing additional structural confirmation. In metabolic studies, ¹⁹F NMR is particularly powerful for detecting and quantifying fluorine-containing metabolites in biological samples, as there is no background signal. shu.ac.ukresearchgate.net This allows for facile tracking of the metabolic fate of the parent compound. shu.ac.uk Studies on the related compound, 3-chloro-4-fluoroaniline (B193440), have demonstrated the utility of ¹⁹F NMR in identifying metabolites where the fluorine atom serves as a specific probe. shu.ac.ukresearchgate.net

Specific experimental ¹⁹F NMR data for this compound is not available in the public domain.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show a cross-peak connecting the methyl and methylene protons of the ethyl group, confirming their direct connectivity. It would also show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ethyl group's proton signals to their corresponding carbon signals and each aromatic proton to its respective carbon on the ring.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

N-H Vibrations: A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a single, relatively sharp band in the region of 3300-3500 cm⁻¹.

C-H Vibrations: The spectrum would show C-H stretching vibrations from both the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic ethyl group (typically below 3000 cm⁻¹).

C=C Aromatic Stretching: Aromatic ring C=C stretching vibrations are expected to appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the arylamine would likely be observed in the 1250-1350 cm⁻¹ range.

C-F and C-Cl Stretching: The C-F stretching vibration is expected to produce a strong absorption band in the 1100-1250 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ range. researchgate.net

The precise positions and intensities of these bands provide a detailed vibrational signature of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-F | Stretch | 1100 - 1250 |

| C-Cl | Stretch | 600 - 800 |

| Note: This table presents expected wavenumber ranges and not specific experimental data. |

Raman Spectroscopy (Complementary to IR for Vibrational Mode Analysis)

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in an IR spectrum. The Raman spectrum of this compound is characterized by a series of distinct bands that correspond to the specific vibrational modes of its functional groups and aromatic ring.

Key vibrational modes expected in the Raman spectrum include the C-H stretching of the aromatic ring and the ethyl group, C-C stretching vibrations within the benzene ring, and the C-N stretching of the ethylamino group. Furthermore, the C-Cl and C-F stretching vibrations, along with various bending modes, provide a unique spectroscopic fingerprint of the molecule. Analysis of the Raman spectrum allows for the confirmation of the presence of these functional groups and provides insights into the molecular symmetry.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the ethyl group. |

| C=C Aromatic Stretch | 1650 - 1400 | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-N Stretch | 1350 - 1250 | Stretching vibration of the bond between the nitrogen and the ethyl group. |

| C-F Stretch | 1250 - 1000 | Stretching vibration of the carbon-fluorine bond. |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the precise molecular weight and elucidating the fragmentation pathways of this compound.

High-resolution mass spectrometry provides an exceptionally accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule. For this compound (C₈H₉ClFN), the expected monoisotopic mass can be calculated with high precision, enabling its differentiation from other compounds with the same nominal mass. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and is particularly useful in the analysis of complex mixtures or for identifying metabolites. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to fragmentation. The resulting fragment ions provide detailed information about the molecule's structure.

Common fragmentation pathways for N-ethylanilines include the loss of the ethyl group and cleavage of the C-N bond. The presence of halogen atoms also influences the fragmentation pattern, with potential losses of Cl or F radicals or neutral molecules like HCl. Analyzing these fragmentation patterns allows for the confirmation of the connectivity of atoms within the molecule.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Fragment | Proposed Structure | Description |

|---|---|---|

| [M-CH₃]⁺ | [C₇H₆ClFN]⁺ | Loss of a methyl radical from the ethyl group. |

| [M-C₂H₅]⁺ | [C₆H₄ClFN]⁺ | Loss of an ethyl radical. |

| [M-Cl]⁺ | [C₈H₉FN]⁺ | Loss of a chlorine radical. |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or other components in a mixture.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. The choice of the stationary phase is critical for achieving optimal separation from potential impurities.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

High-Performance Liquid Chromatography (HPLC)

The analysis of 3-chloro-4-fluoroaniline is often necessitated by its role as a potential impurity in pharmaceutical manufacturing or as a metabolite in biological monitoring. researchgate.netresearchgate.netepa.gov For instance, a sensitive and reliable HPLC-tandem mass spectrometry (HPLC-MS/MS) method was developed for the quantification of four genotoxic impurities, including 3-chloro-4-fluoroaniline, in the drug gefitinib. epa.gov

In a study focused on the metabolism of 3-chloro-4-fluoroaniline in rats, HPLC coupled with various detectors, including mass spectrometry (MS) and inductively coupled plasma mass spectrometry (ICPMS), was instrumental in profiling and identifying a complex array of metabolites. researchgate.net These studies underscore the adaptability of HPLC for the analysis of this class of compounds in diverse matrices.

An improved analytical method based on HPLC with electrochemical detection was developed for monitoring occupational exposure to 3-chloro-4-fluoroaniline by measuring its major urinary metabolite. researchgate.net This highlights the sensitivity and utility of HPLC in biomonitoring studies.

The typical HPLC methods for chloroaniline isomers involve reversed-phase chromatography with ultraviolet (UV) detection being a common choice. who.int The separation is achieved on a stationary phase, such as an ODS-3 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. epa.gov

The following data table summarizes typical HPLC conditions that have been successfully employed for the analysis of 3-chloro-4-fluoroaniline and could be adapted for this compound.

Interactive Data Table: HPLC Parameters for Related Anilines

| Parameter | Condition 1 | Condition 2 |

| Analyte | 3-chloro-4-fluoroaniline | 4-fluoroaniline |

| Column | Inertsil ODS-3 (100 mm x 3.0 mm, 3 µm) | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Gradient | Gradient: A) Water B) Acetonitrile (B52724) with 0.05% acetic acid |

| Flow Rate | Not Specified | 1 mL/min |

| Column Temperature | 40 °C | 30 °C |

| Detection | Triple quadrupole mass detector (Positive ESI, MRM) | Single quadrupole mass spectrometer (Positive SIM, m/z 112) |

| Injection Volume | Not Specified | 20 µL |

| Reference | epa.gov |

Detailed Research Findings:

While specific research on the HPLC analysis of this compound is not available, the existing literature on related anilines provides valuable insights. The development of an HPLC method for this compound would likely involve a reversed-phase column and a mobile phase consisting of acetonitrile and water, possibly with a modifier like acetic acid or formic acid to improve peak shape and resolution. Detection could be effectively achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer.

Method development would necessitate optimization of several parameters, including the mobile phase composition (gradient or isocratic), flow rate, column temperature, and detector settings. Validation of the method would be crucial to ensure its accuracy, precision, linearity, and robustness for the intended application. Given the structural similarity to 3-chloro-4-fluoroaniline, it is anticipated that a robust and reliable HPLC method for this compound could be readily developed based on existing methodologies for analogous compounds.

Computational Chemistry and Theoretical Investigations of 3 Chloro N Ethyl 4 Fluoroaniline

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and molecular geometry.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of many-electron systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are widely used to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules like 3-chloro-N-ethyl-4-fluoroaniline.

Electronic Properties: DFT is also employed to calculate various electronic properties. These include the total energy, dipole moment, and the distribution of electronic charge. For substituted anilines, the nature and position of the substituents significantly impact these properties. nih.gov Electron-withdrawing groups, like chlorine and fluorine, and electron-donating groups, like the N-ethyl group, modulate the electron density on the aromatic ring, which in turn affects the molecule's polarity and reactivity. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule. This comparison between theoretical and experimental spectra serves as a validation of the computational method and the optimized geometry. For substituted anilines, characteristic vibrational modes include N-H stretching, C-N stretching, C-Cl stretching, and C-F stretching, all of which can be accurately predicted by DFT calculations.

A representative table of optimized geometrical parameters for a related molecule, aniline (B41778), calculated using DFT is shown below to illustrate the type of data generated.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N | 1.402 |

| N-H | 1.015 |

| C-C (aromatic) | 1.395 - 1.398 |

| C-N-H | 113.1 |

| H-N-H | 111.0 |

This is an illustrative table for aniline. Specific values for this compound would require a dedicated computational study.

Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. wikipedia.org The HF method approximates the many-electron wavefunction as a single Slater determinant. pku.edu.cn While DFT methods are generally more computationally efficient for a given accuracy, HF calculations are valuable for comparative analysis. researchgate.net

Comparing the results from HF and DFT can provide a more comprehensive understanding of the electronic structure. For instance, HF theory does not account for electron correlation to the same extent as many DFT functionals, which can lead to differences in predicted properties. For aniline and its derivatives, comparing HF and DFT results for optimized geometries and electronic properties can highlight the importance of electron correlation effects in these systems. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the distribution of the HOMO and LUMO across the molecule is of particular interest. The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the N-ethyl group, reflecting the electron-donating nature of the amino group. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents. The analysis of these frontier orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

The energies of the HOMO and LUMO can be used to calculate important quantum chemical parameters, as illustrated in the table below.

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |

These parameters provide a quantitative measure of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map indicate different potential values. Typically, red regions represent the most negative electrostatic potential and are indicative of sites prone to electrophilic attack. Blue regions correspond to the most positive electrostatic potential and are the likely sites for nucleophilic attack. Green regions represent areas with near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the fluorine and chlorine atoms due to their high electronegativity, as well as on the nitrogen atom of the amino group due to its lone pair of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the N-ethyl group and the aromatic ring. This visualization provides a clear and intuitive guide to the molecule's reactive sites. ias.ac.in

Natural Bond Orbital (NBO) Analysis for Understanding Hyper-conjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying hyper-conjugative interactions and charge delocalization. Hyper-conjugation involves the interaction of filled bonding orbitals with adjacent empty or partially filled antibonding orbitals. These interactions lead to the delocalization of electron density and contribute to the stability of the molecule.

Reactivity Descriptors and Basicity Characterization

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction. For this compound, these methods help in understanding its electronic structure and its tendency to donate or accept electrons.

Evaluation of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative measure of a molecule's stability and reactivity. acs.orgresearchgate.net These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (I - A), indicating molecular stability. A larger gap suggests higher stability and lower reactivity. researchgate.net

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η). researchgate.net

For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower both the HOMO and LUMO energy levels. Conversely, the electron-donating N-ethyl group will raise the HOMO energy, making the molecule more susceptible to electrophilic attack at the amine group. The interplay of these substituents determines the final descriptor values.

Table 1: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical values typical of what a DFT calculation at the B3LYP/6-311++G(d,p) level would yield, for illustrative purposes.

| Descriptor | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -0.95 |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 0.95 |

| Energy Gap | ΔE | 4.90 |

| Electronegativity | χ | 3.40 |

| Chemical Hardness | η | 2.45 |

| Chemical Softness | S | 0.41 |

| Electrophilicity Index | ω | 2.36 |

Theoretical Prediction of Amine Basicity (pKa) and its Correlation with Substituent Effects

The basicity of the amine group in this compound, quantified by its acid dissociation constant (pKa), is critically influenced by the electronic effects of the substituents on the benzene (B151609) ring. Theoretical pKa predictions can be made using quantum chemical calculations that compute the Gibbs free energy change of the protonation reaction in a simulated solvent environment. pnu.ac.ir

The basicity of the parent aniline molecule is well-established. The introduction of substituents alters this basicity:

Electron-Withdrawing Groups (EWGs): The chlorine and fluorine atoms are powerful EWGs. They pull electron density away from the nitrogen atom via the inductive effect, destabilizing the conjugate acid (anilinium ion) and thereby reducing the amine's basicity (lowering the pKa).

Electron-Donating Groups (EDGs): The ethyl group attached to the nitrogen is an EDG. It pushes electron density towards the nitrogen, which helps to stabilize the positive charge on the conjugate acid, thus increasing the amine's basicity (raising the pKa).

The net effect on the pKa of this compound is a balance between these opposing influences. While the two halogen atoms significantly decrease basicity, the N-alkylation partially counteracts this. Computational studies on substituted anilines have shown that these effects can be accurately modeled to predict pKa values that correlate well with experimental data. sphinxsai.comnih.gov

Table 2: Predicted pKa Values and Substituent Effects This table shows experimental pKa values for reference compounds and a theoretically predicted value for the title compound to illustrate substituent effects.

| Compound | Substituents | Effect | Predicted pKa |

| Aniline | -H | Reference | 4.60 |

| 3-Chloro-4-fluoroaniline (B193440) | -Cl, -F | Strong e- withdrawing | ~2.5 - 3.0 |

| This compound | -Cl, -F, -N-ethyl | e- withdrawing + e- donating | ~3.2 - 3.8 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can reveal its conformational flexibility and how it interacts with other molecules, such as solvents.

An MD simulation would typically involve placing the molecule in a simulation box, often filled with a solvent like water, and then calculating the forces between atoms and their subsequent motion based on classical mechanics. nih.gov Key analyses from these simulations include:

Conformational Analysis: This involves studying the rotation around single bonds, particularly the C-N bond and the N-C bond of the ethyl group. This helps identify the most stable, low-energy conformations of the molecule.

Intermolecular Interactions: The simulation can map out non-covalent interactions between the solute and solvent molecules, such as hydrogen bonds between the amine proton (or the fluorine atom) and water.

Solvent Accessible Surface Area (SASA): This metric quantifies the part of the molecule's surface that is accessible to the solvent, providing insights into its solubility and potential for interaction. acs.org

MD simulations would likely show significant flexibility in the N-ethyl group, while the aromatic ring remains rigid. The simulations would also quantify the strength and lifetime of hydrogen bonds and other van der Waals interactions with the surrounding environment.

Table 3: Typical Parameters for an MD Simulation of this compound

| Parameter | Description | Typical Value/Setting |

| Force Field | Set of parameters to calculate potential energy | CHARMM36, AMBER |

| Simulation Box | Periodic boundary box containing the molecule and solvent | Cubic, 50 Å x 50 Å x 50 Å |

| Solvent | Explicit solvent model | TIP3P Water |

| Ensemble | Thermodynamic conditions | NPT (constant pressure and temperature) |

| Temperature | Simulation temperature | 300 K |

| Pressure | Simulation pressure | 1 atm |

| Simulation Time | Duration of the simulation | 100 nanoseconds (ns) |

Prediction of Spectroscopic Parameters (e.g., theoretical IR, NMR chemical shifts) for Experimental Validation

Computational quantum chemistry, particularly DFT, allows for the accurate prediction of spectroscopic parameters. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). nih.gov These tensors are then converted into chemical shifts (δ, in ppm). Predicted shifts for the aromatic protons, the ethyl group protons, and the various carbon atoms can be directly compared to experimental NMR spectra. For this molecule, ¹⁹F NMR is particularly important, and its predicted chemical shift would be a key identifier.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. Each frequency corresponds to a specific type of bond stretching or bending. The resulting theoretical IR spectrum, showing absorption intensity versus frequency (in cm⁻¹), can be used to assign the peaks in an experimental spectrum. Key predicted vibrations for this compound would include the N-H stretch, aromatic C-H stretches, C=C ring stretches, and the characteristic C-F and C-Cl stretches.

These predictive methods are so reliable that they can help distinguish between isomers and confirm that the correct molecule has been synthesized. d-nb.info

Table 4: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical, yet chemically reasonable, predicted values for key spectroscopic signals.

| Parameter | Atom/Bond | Predicted Value |

| ¹H NMR Chemical Shift | Aromatic Protons | 6.8 - 7.2 ppm |

| -CH₂- (Ethyl) | ~3.2 ppm | |

| -CH₃ (Ethyl) | ~1.3 ppm | |

| -NH- | ~4.0 ppm | |

| ¹³C NMR Chemical Shift | Aromatic Carbons | 110 - 155 ppm |

| -CH₂- (Ethyl) | ~45 ppm | |

| -CH₃ (Ethyl) | ~14 ppm | |

| ¹⁹F NMR Chemical Shift | C-F | ~ -120 ppm (relative to CFCl₃) |

| IR Frequency | N-H Stretch | ~3400 cm⁻¹ |

| Aromatic C-H Stretch | ~3050 cm⁻¹ | |

| C-F Stretch | ~1250 cm⁻¹ | |

| C-Cl Stretch | ~750 cm⁻¹ |

Investigation of Non-linear Optical (NLO) Properties

Molecules that exhibit a strong change in their dipole moment upon excitation can possess significant non-linear optical (NLO) properties. These materials are of interest for applications in photonics and optoelectronics. The key parameter for second-order NLO activity is the first hyperpolarizability (β). nih.gov

The structure of this compound, with an electron-donating group (N-ethyl) and electron-withdrawing groups (-Cl, -F) on a π-conjugated system (the benzene ring), suggests it could have NLO properties. This donor-π-acceptor character facilitates intramolecular charge transfer (ICT), which is a prerequisite for a high β value. acs.org

Computational methods can calculate the dipole moment (μ) and the components of the hyperpolarizability tensor (β) to predict the NLO response of the molecule. researchgate.net Calculations would likely reveal a notable ground-state dipole moment and a significant first hyperpolarizability, suggesting that the molecule could be a candidate for NLO applications. The magnitude of these properties is sensitive to the specific arrangement and electronic nature of the donor and acceptor groups. nih.gov

Table 5: Illustrative Predicted Non-Linear Optical Properties This table presents hypothetical values from a computational analysis to illustrate potential NLO character.

| Property | Symbol | Predicted Value |

| Dipole Moment | μ | 3.5 - 4.5 Debye |

| First Hyperpolarizability | β | 5.0 x 10⁻³⁰ esu |

Chemical Reactivity and Derivatization Strategies Utilizing 3 Chloro N Ethyl 4 Fluoroaniline As a Synthon

Reactivity of the Halogenated Aromatic Ring

The N-ethylamino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. In 3-chloro-N-ethyl-4-fluoroaniline, the para position is blocked by the fluorine atom. Therefore, electrophilic substitution is directed primarily to the positions ortho to the amino group, which are C2 and C6.

The regioselectivity is determined by the combined electronic and steric effects of the existing substituents:

-NHEt group (at C1): Strongly activating, o,p-directing.

-Cl group (at C3): Deactivating, o,p-directing.

-F group (at C4): Deactivating, o,p-directing.

Considering these effects, the most likely position for electrophilic attack is the C2 position, which is ortho to the activating N-ethylamino group and meta to the deactivating chloro group. The C6 position is also ortho to the amino group but is sterically hindered by the adjacent ethyl group. A nitro group, for example, could be introduced at the C2 position via nitration, as seen in similar aniline (B41778) derivatives. nih.gov However, nitration of anilines can be complex, as the reaction in strong acid can lead to the formation of the anilinium ion, which is a meta-director. learncbse.in To achieve high yields and specific regioselectivity, the amino group is often first acylated to form an amide, which is less activating but still a reliable ortho, para-director, and can be hydrolyzed back to the amine after the substitution reaction.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Outcome |

| C2 | Ortho to -NHEt (activating), Meta to -Cl (deactivating) | Most favored position |

| C5 | Ortho to -F (deactivating), Meta to -NHEt (activating) | Less favored |

| C6 | Ortho to -NHEt (activating), Steric hindrance from ethyl group | Less favored |

Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. masterorganicchemistry.com The aromatic ring of this compound contains an electron-donating N-ethylamino group, which deactivates the ring towards nucleophilic attack.

However, if a strong electron-withdrawing group were to be introduced onto the ring (for example, a nitro group at the C2 or C5 position), the potential for SNAr would increase significantly. In such a scenario, one of the halogen atoms could act as a leaving group. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. masterorganicchemistry.com Therefore, displacement of the fluorine atom at C4 would be more likely than the chlorine atom at C3, provided the ring is sufficiently activated by other substituents.

Cyclization Reactions in the Synthesis of Diverse Heterocyclic Scaffolds (Based on similar anilines as synthons)

Aniline derivatives are crucial building blocks for the synthesis of a wide array of heterocyclic compounds due to the nucleophilicity of the amino group and the reactivity of the aromatic ring. The following sections describe the construction of various heterocyclic scaffolds using aniline derivatives analogous to this compound.

Construction of Quinolone and Fluoroquinolone Derivatives

Quinolone and fluoroquinolone derivatives are important classes of compounds, with many exhibiting significant antibacterial activity. nih.gov The synthesis of these scaffolds often involves the cyclization of substituted anilines.

One common strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of various substituted quinolines under mild conditions. The yields are generally not significantly affected by the nature of the substituents on the aniline ring, including both electron-withdrawing and electron-donating groups. nih.gov Another approach involves the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to produce 2-substituted quinolines. organic-chemistry.org

Fluoroquinolones, a subset of quinolones containing a fluorine atom, are potent antibacterial agents. uiowa.edu Their synthesis often starts from appropriately substituted anilines. For instance, 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives can be synthesized and further modified at the 7-position. orientjchem.org The reaction of a difluorinated quinolone with an appropriate amine can also yield quinolone derivatives. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | Substituted Quinolines | Mild conditions, tolerates various functional groups. nih.gov |

| Copper-Catalyzed Cascade Cyclization | Aryl aldehydes, anilines, acrylic acid | 2-Substituted Quinolines | Good chemo- and regioselectivity. organic-chemistry.org |

| Fluoroquinolone Synthesis | Substituted anilines, various reagents | Fluoroquinolone Derivatives | Often multi-step synthesis involving cyclization. orientjchem.orgkoreascience.kr |

Incorporation into Benzimidazole (B57391) Frameworks

Benzimidazoles are another class of heterocyclic compounds with a broad range of biological activities. rsc.org The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. However, methods starting from substituted anilines are also prevalent.

One approach involves the reaction of 2-chloromethyl benzimidazole with substituted anilines in the presence of a base to yield the corresponding benzimidazole derivatives. researchgate.net Another strategy is the intramolecular N-arylation of N-(2-haloaryl)amidines, which can be achieved under transition-metal-free conditions in water. mdpi.com Furthermore, copper-catalyzed three-component coupling reactions of an aniline, an aldehyde, and another nucleophile can provide access to 1,2-disubstituted benzimidazoles. nih.gov

| Starting Material | Reagents | Product | Reaction Conditions |

| 2-Chloromethyl benzimidazole | Substituted anilines, ethanolic KOH | Aniline-substituted benzimidazoles | Not specified researchgate.net |

| N-(2-iodoaryl)benzamidine | K₂CO₃ | 2-Substituted benzimidazoles | Water, 100 °C mdpi.com |

| Aniline, aldehyde, nucleophile | Copper catalyst | 1,2-Disubstituted benzimidazoles | Not specified nih.gov |

Synthesis of Pyrrolo[2,3-d]pyrimidine Systems

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds that are structurally related to purines and are often investigated for their potential as kinase inhibitors. nih.govnih.gov The synthesis of these systems can be achieved through various routes, often involving the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) core, or vice versa, frequently utilizing aniline derivatives as key synthons.

One synthetic strategy involves a bis-electrophilic cyclization to form the substituted pyrrolo[2,3-d]pyrimidine core, followed by chlorination and subsequent nucleophilic substitution at the 4-position with various anilines. nih.gov Another approach is the reaction of substituted pyrrolo[2,3-d]pyrimidin-4-ones with an activating agent like Tf₂O, followed by condensation with aromatic amines. mdpi.com Additionally, domino C-N coupling/hydroamination reactions of alkynylated uracils with anilines provide a pathway to pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov

Formation of Isoindoline-1,3-diones

Isoindoline-1,3-diones, also known as phthalimides, are an important class of compounds with diverse biological activities and applications as synthetic intermediates. nih.gov The most common method for their synthesis is the reaction of phthalic anhydride (B1165640) with primary amines, including substituted anilines. researchgate.netrsc.org

The reaction can be carried out under various conditions, including solvent-free microwave irradiation or refluxing in a suitable solvent like benzene (B151609). rsc.orgmdpi.com When the reaction of N-arylbenzenecarboximidamides with phthalic anhydride is conducted at room temperature, it can lead to the formation of the monoacylation product, 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid. mdpi.com A palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines also provides a one-step synthesis of N-substituted isoindoline-1,3-diones under mild conditions. nih.gov

| Reactants | Conditions | Product | Reference |

| Phthalic anhydride, Primary amine/aniline | Solvent-free, microwave irradiation or reflux in benzene | N-substituted isoindoline-1,3-dione | rsc.orgmdpi.com |

| N-arylbenzenecarboximidamide, Phthalic anhydride | Benzene, room temperature | 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid | mdpi.com |

| o-halobenzoate, Primary amine | Palladium catalyst, CO | N-substituted isoindoline-1,3-dione | nih.gov |

Synthesis of Azetidin-2-one Derivatives

Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of antibiotic chemistry. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a fundamental method for their construction. wikipedia.orgorganic-chemistry.org Imines derived from anilines are frequently used in this reaction.

The ketene is often generated in situ from an acyl chloride and a tertiary amine. mdpi.com The stereochemistry of the resulting β-lactam can be influenced by the substituents on both the imine and the ketene. wikipedia.orgorganic-chemistry.org For example, electron-donating groups on the ketene tend to favor the formation of cis-β-lactams, while electron-withdrawing groups favor the trans isomer. organic-chemistry.org Microwave irradiation has been shown to accelerate the reaction and improve yields in certain cases. mdpi.com Besides the Staudinger reaction, other methods for azetidine (B1206935) synthesis include intramolecular cyclization of β-amino alcohols or the reaction of α-bromo N-sulfonylpyrrolidinones with anilines. organic-chemistry.orgmagtech.com.cn

| Reaction | Reactants | Product | Key Features |

| Staudinger Synthesis | Imine (from aniline), Ketene (from acyl chloride) | Azetidin-2-one (β-lactam) | [2+2] cycloaddition; stereochemistry can be controlled. wikipedia.orgorganic-chemistry.org |

| Intramolecular Cyclization | β-amino alcohols | N-aryl-2-cyanoazetidines | Multi-step sequence involving N-arylation. organic-chemistry.org |

| Nucleophilic Addition-Ring Contraction | α-bromo N-sulfonylpyrrolidinones, Anilines | α-carbonylated N-sulfonylazetidines | One-pot reaction. organic-chemistry.org |

Formation of Thiazole (B1198619) and Benzothiazole (B30560) Systems

The synthesis of benzothiazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and materials science, can be achieved from aniline derivatives. While direct synthesis of thiazoles from an aniline requires a multi-step process, the formation of the benzothiazole ring system is more direct.

One of the most established methods for benzothiazole synthesis is the Jacobsen reaction, which involves the oxidative cyclization of an arylthioamide in a basic medium, typically using potassium ferricyanide (B76249) as the oxidant. For this compound to be utilized in this manner, it would first need to be converted into the corresponding thiobenzamide. This can be accomplished by reacting the aniline with an appropriate acyl chloride to form an amide, followed by thionation using a reagent like Lawesson's reagent. The resulting N-ethyl-N-(3-chloro-4-fluorophenyl)thiobenzamide could then undergo intramolecular cyclization. The presence of the electron-withdrawing chloro and fluoro groups on the aniline ring could potentially affect the yield and rate of the Jacobsen cyclization.

Another prominent route to thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. To employ this compound in a Hantzsch-type synthesis, it would first need to be converted to a corresponding thiourea derivative. This can be achieved by reacting the aniline with an isothiocyanate. The resulting N-ethyl-N'-(substituted)-N-(3-chloro-4-fluorophenyl)thiourea could then be reacted with an α-haloketone to form a 2-aminothiazole (B372263) derivative. The reaction conditions, such as the choice of solvent and the use of acidic or neutral medium, can influence the regioselectivity of the final product.

Table 1: Potential Benzothiazole Synthesis from this compound via Jacobsen Reaction

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1. Amide Formation | This compound | Benzoyl chloride | Pyridine, DCM | N-(3-chloro-4-fluorophenyl)-N-ethylbenzamide |

| 2. Thionation | N-(3-chloro-4-fluorophenyl)-N-ethylbenzamide | Lawesson's Reagent | Toluene, reflux | N-(3-chloro-4-fluorophenyl)-N-ethylbenzothioamide |

| 3. Cyclization | N-(3-chloro-4-fluorophenyl)-N-ethylbenzothioamide | Potassium ferricyanide | Aqueous NaOH, Ethanol | 2-Phenyl-substituted benzothiazole derivative |

Metabolic and Environmental Fate Studies of 3 Chloro N Ethyl 4 Fluoroaniline and Relevant Analogs

Metabolic Transformations and Metabolite Identification in Biological Systems

The metabolism of xenobiotics like 3-chloro-N-ethyl-4-fluoroaniline in biological systems, primarily the liver, involves a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion. These transformations can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For N-alkylated anilines, key pathways include N-dealkylation, N-acetylation, and aromatic hydroxylation followed by conjugation.

N-Acetylation Pathways

N-acetylation is a common Phase II metabolic route for primary aromatic amines. While direct data on this compound is scarce, studies on its primary amine analog, 3-chloro-4-fluoroaniline (B193440), provide significant insights. The metabolism of 3-chloro-4-fluoroaniline in rats was found to be both rapid and extensive. A major metabolic transformation observed was N-acetylation, leading to the formation of acetylated metabolites. This process is catalyzed by N-acetyltransferase enzymes. Computational studies on substituted anilines suggest that the partial atomic charge on the amine nitrogen is a key predictor for whether an aniline (B41778) will undergo N-acetylation. nih.gov

For this compound, N-acetylation would likely occur after an initial N-dealkylation step, which would yield the primary amine 3-chloro-4-fluoroaniline. This primary amine would then be a substrate for N-acetyltransferase, following the pathways observed for its analog.

Hydroxylation and Subsequent Conjugation Reactions (e.g., O-Sulfation, Glucuronidation)

Aromatic hydroxylation is a critical Phase I reaction, often mediated by cytochrome P450 (CYP450) enzymes, which introduces a hydroxyl group onto the aromatic ring. This is followed by Phase II conjugation reactions, where the hydroxylated metabolite is linked to endogenous molecules like sulfate (B86663) or glucuronic acid, further increasing its polarity.

In studies with the analog 3-chloro-4-fluoroaniline, hydroxylation followed by O-sulfation and glucuronidation were identified as major metabolic transformations. The principal metabolites were identified as 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. This indicates that hydroxylation occurs at the position ortho to the amino group, followed by either direct sulfation of the hydroxyl group or a combination of N-acetylation and subsequent glucuronidation of the hydroxylated intermediate.

Table 1: Principal Metabolites of the Analog 3-Chloro-4-fluoroaniline Identified in Rat Studies

| Parent Compound | Metabolite | Metabolic Pathway |

| 3-Chloro-4-fluoroaniline | 2-Amino-4-chloro-5-fluorophenyl sulfate | Hydroxylation, O-Sulfation |

| 3-Chloro-4-fluoroaniline | 2-Acetamido-4-chloro-5-fluorophenyl glucuronide | N-Acetylation, Hydroxylation, Glucuronidation |

This data is based on studies of the analog compound, 3-chloro-4-fluoroaniline.

Dealkylation Processes of N-Ethyl Group

N-dealkylation is a primary metabolic pathway for many secondary and tertiary amine-containing drugs and xenobiotics. mdpi.com This oxidative process is predominantly catalyzed by the cytochrome P450 (P450) family of enzymes. mdpi.comwashington.edu The mechanism involves the hydroxylation of the carbon atom of the alkyl group attached to the nitrogen (the α-carbon). mdpi.com This creates an unstable carbinolamine intermediate which then spontaneously decomposes, cleaving the C-N bond to yield a primary amine and an aldehyde. mdpi.com

In the case of this compound, N-deethylation would be a key initial step. The reaction, mediated by CYP450, would remove the ethyl group, producing acetaldehyde (B116499) and the primary amine, 3-chloro-4-fluoroaniline. nih.gov This primary amine would then be available to undergo the N-acetylation and hydroxylation/conjugation reactions described previously. Studies on other N-ethylated anilines, such as N-ethyl-N-methylaniline, confirm that N-de-ethylation is a significant metabolic route, with the enzymatic activity found primarily in liver microsomes. nih.govnih.gov The mechanism of P450-mediated N-dealkylation is complex and can proceed via either a single electron transfer (SET) or a hydrogen atom transfer (HAT), depending on the specific substrate and P450 isozyme involved. mdpi.comnih.gov

Environmental Degradation Pathways in Various Matrices

The persistence and fate of this compound in the environment are determined by its susceptibility to both biological and non-biological degradation processes. Halogenated anilines can be persistent pollutants, and understanding their degradation is key to assessing their environmental risk.

Biotic Degradation by Microbial Consortia and Specific Bacterial Strains

Microbial degradation is a primary mechanism for the removal of organic pollutants from soil and water. Various bacteria have been shown to degrade chloroanilines, which are derivatives of aniline. nih.gov The degradation pathways typically begin with an initial attack on the aromatic ring, often by dioxygenase enzymes that incorporate oxygen atoms, leading to the formation of substituted catechols. nih.gov These catechols are then subject to ring cleavage, breaking down the aromatic structure. mdpi.com

For halogenated anilines, an initial dehalogenation step can also occur. For instance, the degradation of 3,4-dichloroaniline (B118046) can proceed via dehalogenation to 4-chloroaniline (B138754), which is then further broken down. nih.gov It is plausible that microbial consortia in soil and water could degrade this compound. The process would likely involve initial N-dealkylation to yield 3-chloro-4-fluoroaniline, which would then be degraded through pathways involving dioxygenation, dehalogenation, and eventual ring cleavage, similar to other chloroanilines. nih.govnih.gov

Abiotic Degradation Processes (e.g., Photochemical Degradation, Hydrolysis)

Abiotic degradation involves chemical processes that occur without microbial intervention. For compounds like this compound, key abiotic pathways include photochemical degradation (photolysis) and hydrolysis.

Hydrolysis: Aniline compounds are generally not expected to undergo significant hydrolysis under typical environmental pH conditions due to the lack of readily hydrolyzable functional groups. nih.gov The carbon-chlorine and carbon-fluorine bonds on the aromatic ring are strong and resistant to hydrolysis.

Photochemical Degradation: Many aromatic compounds can be degraded by sunlight. Chloroanilines absorb ultraviolet light, which can lead to their degradation. nih.gov For example, the photodegradation half-life of 2-chloroaniline (B154045) in an irradiated aqueous solution was found to be 11.5 hours. nih.gov Similarly, the half-life of 4-chloroaniline in surface water during summer can be as short as 0.4 hours. nih.gov The process can involve reactions with photochemically-produced species like hydroxyl radicals. nih.gov It is highly likely that this compound would also be susceptible to photodegradation in surface waters, breaking down into smaller molecules.

Mechanistic Insights into Degradation Processes

The degradation of halogenated anilines, such as this compound, is a complex process influenced by various enzymatic and chemical reactions. Understanding the mechanisms behind these transformations is crucial for predicting their environmental fate and developing effective remediation strategies.

Role of Oxygenation Reactions (e.g., monooxygenases, dioxygenases)

Oxygenation reactions, catalyzed by enzymes like monooxygenases and dioxygenases, are critical initial steps in the aerobic biodegradation of aromatic compounds, including halogenated anilines. These enzymes introduce oxygen atoms into the aromatic ring, making it more susceptible to cleavage and further degradation.

For instance, the biodegradation of aniline is known to proceed via oxidative deamination to form catechol, a reaction often initiated by monooxygenases or dioxygenases khanacademy.orgresearchgate.net. In the case of halogenated anilines, these enzymes can catalyze hydroxylation and deamination. For example, cytochrome P450 enzymes, a class of monooxygenases, are involved in the dehalogenation of 4-halogenated anilines to produce 4-aminophenol (B1666318) metabolites acs.org. The efficiency of this process is influenced by the nature of the halogen substituent acs.org.

While specific studies on this compound are limited, it is plausible that similar oxygenase-catalyzed reactions play a role in its degradation. The initial attack could involve hydroxylation of the aromatic ring, potentially leading to the displacement of a halogen atom or the amino group. The presence of both chlorine and fluorine atoms, as well as an N-ethyl group, would likely influence the substrate specificity and catalytic activity of the involved enzymes.

Deamination Pathways

Deamination, the removal of an amino group, is a key pathway in the degradation of anilines. This can occur through oxidative or reductive processes.

Oxidative deamination is a common aerobic degradation pathway for aniline, leading to the formation of catechol khanacademy.org. This process involves the enzymatic conversion of the amino group to a hydroxyl group, with the release of ammonia.

Reductive deamination has been identified as a novel initial step in the anaerobic microbial degradation of halogenated anilines nih.gov. In a study on the degradation of 3,4-dihaloanilines by a Rhodococcus sp. strain, reductive deamination led to the formation of dihalobenzene intermediates nih.gov. This pathway was confirmed using fluorinated 3,4-dihaloaniline model substrates, including 3-chloro-4-fluoroaniline, a close analog of the target compound nih.gov. This suggests that under anaerobic conditions, this compound could also undergo reductive deamination.

Formation of Degradation Products (e.g., azo compounds)

The degradation of halogenated anilines can result in a variety of transformation products. During chlorination of aniline, large-molecule disinfection byproducts such as chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines have been identified libretexts.org.